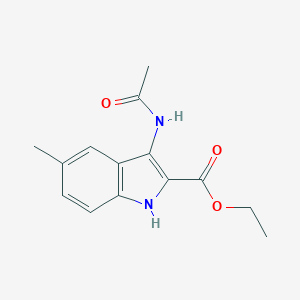
2-METHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-METHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE is a synthetic organic compound It is characterized by the presence of a nitro group, a benzoic acid moiety, a methoxy group, and a morpholine carbothioyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the benzoic acid ring.
Methoxylation: Addition of the methoxy group to the aromatic ring.
Esterification: Formation of the ester linkage with the morpholine carbothioyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The ester linkage can be hydrolyzed under acidic or basic conditions.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Reduction of Nitro Group: Formation of 4-amino-benzoic acid derivative.
Hydrolysis of Ester: Formation of the corresponding carboxylic acid and morpholine.
Wissenschaftliche Forschungsanwendungen
2-METHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials or as a component in agrochemicals.
Wirkmechanismus
The mechanism of action of 2-METHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the ester linkage may be involved in hydrolysis reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitro-benzoic acid methyl ester: Similar structure but lacks the morpholine carbothioyl group.
2-Methoxy-4-nitrobenzoic acid: Similar structure but lacks the ester linkage.
Morpholine-4-carbothioyl benzoic acid: Similar structure but lacks the nitro and methoxy groups.
Uniqueness
2-METHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE is unique due to the combination of functional groups, which may confer specific chemical reactivity and biological activity not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C19H18N2O6S |
|---|---|
Molekulargewicht |
402.4g/mol |
IUPAC-Name |
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C19H18N2O6S/c1-25-17-12-14(18(28)20-8-10-26-11-9-20)4-7-16(17)27-19(22)13-2-5-15(6-3-13)21(23)24/h2-7,12H,8-11H2,1H3 |
InChI-Schlüssel |
SHPNJOUXLZAKFM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2,2,2-trichloro-1-{4-[(E)-(phenylhydrazono)methyl]phenoxy}ethyl)acetamide](/img/structure/B402523.png)
![4-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B402526.png)
![4,5-diphenyl-2-[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B402528.png)

![4,5-bis(4-bromophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B402530.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(mesityldiazenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402531.png)
![4-[(1-Naphthylimino)methyl]benzoic acid](/img/structure/B402532.png)

![3-{4-Nitrophenyl}-6-[(2-{4-nitrophenyl}-3-phenyl-6-quinoxalinyl)methyl]-2-phenylquinoxaline](/img/structure/B402534.png)
![N-[4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]acetamide](/img/structure/B402538.png)
![3-(benzylideneamino)-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B402539.png)
